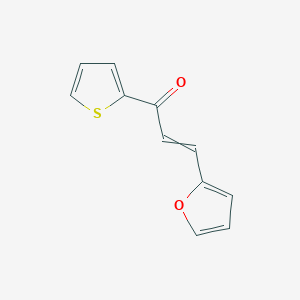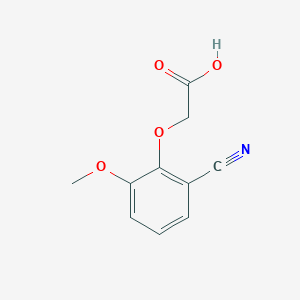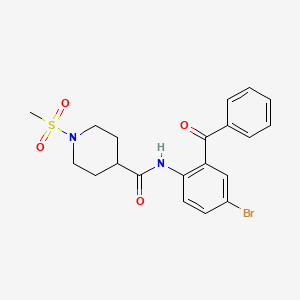
5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative, which is widely used in the pharmaceutical industry for the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole is not well understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes, leading to the disruption of cellular processes. This disruption can lead to cell death or the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole are still under investigation. However, it has been shown to have antitumor activity in various cancer cell lines. This compound has also been shown to have antiviral and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole in lab experiments is its high yield and purity. This compound can be synthesized in large quantities, making it ideal for scientific research purposes. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the use of 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole in scientific research. One potential direction is the development of new drugs for the treatment of cancer, viral infections, and inflammatory diseases. This compound can also be used in the development of imaging agents for cancer diagnosis. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized in large quantities and has been used as a starting material for the synthesis of various drugs. It has also been shown to have antitumor, antiviral, and anti-inflammatory properties. While there are some limitations to its use, there are several future directions for the use of this compound in scientific research.
Métodos De Síntesis
The synthesis of 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole involves the reaction of 3-iodopyrazole with chloromethyl difluoroacetate in the presence of a base. The reaction is carried out under mild conditions, and the yield of the product is high. This method has been optimized to produce the compound in large quantities for scientific research purposes.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole has been used in various scientific research studies due to its potential applications. This compound has been used as a starting material for the synthesis of various drugs, including antitumor agents, antiviral agents, and anti-inflammatory agents. It has also been used in the development of imaging agents for cancer diagnosis.
Propiedades
IUPAC Name |
5-(chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF2IN2/c7-2-4-1-6(10)11-12(4)3-5(8)9/h1,5H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTNEWURGPLVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CC(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2433270.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2433272.png)


![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2433276.png)

![N-[4-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2433282.png)
![N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride](/img/structure/B2433283.png)
![8-(2-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2433287.png)

![(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2433289.png)
![6-(azepan-1-ylsulfonyl)-2-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2433290.png)

![3-(3,4-Dichlorophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide](/img/structure/B2433293.png)